2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide
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Overview
Description
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8Cl2FN3O3S. This compound is known for its unique structure, which includes a dichlorobenzene ring, a fluoropyrazine ring, and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with 6-fluoro-3-methoxypyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
- 2,3-Dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide
- 2,3-Dichloro-N-(4-methoxypyrazin-2-yl)benzenesulfonamide
Uniqueness
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is unique due to the specific position of the fluorine and methoxy groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H8Cl2FN3O3S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(16-8(14)5-15-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,16,17) |
InChI Key |
YCSFBUKPRDTQLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F |
Origin of Product |
United States |
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